

Mitoridine molecular weight and formula

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Compound of Interest

Compound Name: Mitoridine

Cat. No.: B10855564

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Mitoridine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known properties of **Mitoridine**. Due to the limited availability of published research on this specific compound, this document also presents a detailed technical profile of Reserpine, a well-characterized indole alkaloid from the same genus (*Rauwolfia*), to serve as an illustrative example of the requested in-depth content.

Mitoridine: Core Molecular Data

Mitoridine is an indole alkaloid that has been isolated from the stem bark of *Rauwolfia cumminsii*[1]. Its fundamental molecular details are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₂	[1][2][3]
Molecular Weight	322.40 g/mol	[1][2]
CAS Number	3911-19-1	[1][2][3]

At present, detailed public data regarding the signaling pathways, mechanism of action, and specific experimental protocols for **Mitoridine** is scarce. The following sections on Reserpine are provided as a comprehensive example of a technical guide for a related and extensively studied compound.

Reserpine: An In-Depth Technical Guide

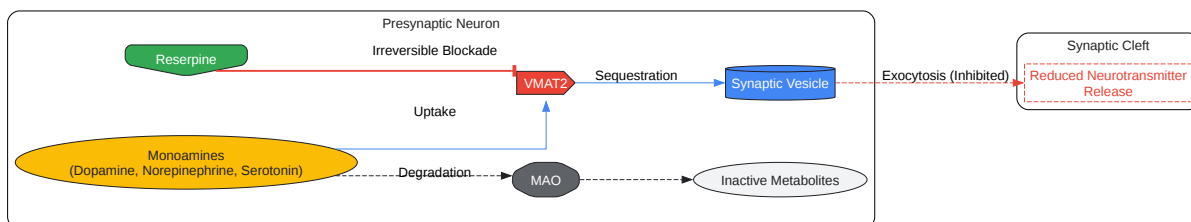
Core Compound Details

Reserpine is an indole alkaloid isolated from the roots of *Rauwolfia serpentina* and *Rauwolfia vomitoria*[\[4\]](#)[\[5\]](#). It has been historically used as an antihypertensive and antipsychotic agent[\[4\]](#)[\[5\]](#).

Property	Value	Reference
Molecular Formula	C ₃₃ H ₄₀ N ₂ O ₉	[5] [6] [7] [8]
Molecular Weight	608.69 g/mol	[6] [8] [9]
CAS Number	50-55-5	[7] [10]
Appearance	White or pale buff to slightly yellowish crystalline powder	[7] [9]
Solubility	Insoluble in water; freely soluble in acetic acid and chloroform	[9]

Mechanism of Action and Signaling Pathway

Reserpine's primary mechanism of action is the irreversible inhibition of the H⁺-coupled vesicular monoamine transporters, VMAT1 and VMAT2[\[11\]](#). This blockade prevents the uptake and storage of monoamine neurotransmitters—such as norepinephrine, dopamine, and serotonin—into synaptic vesicles in the presynaptic neuron[\[4\]](#)[\[11\]](#)[\[12\]](#). The monoamines that remain in the cytoplasm are subsequently degraded by monoamine oxidase (MAO), leading to a depletion of these neurotransmitters at the nerve endings[\[4\]](#)[\[10\]](#). This reduction in monoamines, particularly catecholamines in the peripheral sympathetic nerve endings, results in decreased heart rate, reduced cardiac contraction force, and lowered peripheral vascular resistance, which collectively contribute to its antihypertensive effects[\[11\]](#). In the central nervous system, the depletion of dopamine and serotonin can lead to sedative effects and has been used to model depression-like symptoms in preclinical studies[\[11\]](#)[\[12\]](#).



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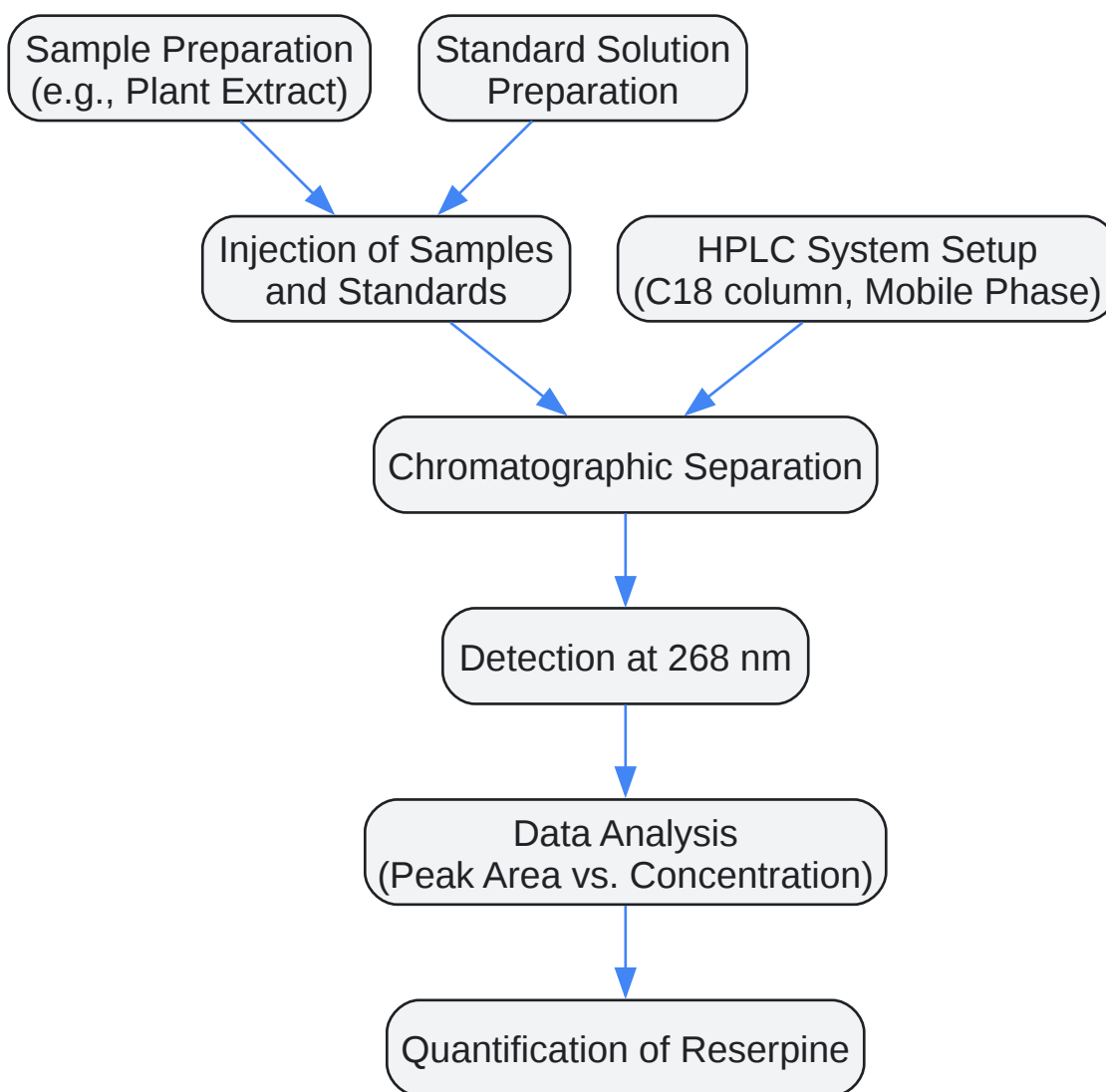
Mechanism of Action of Reserpine.

Experimental Protocols

1. Quantification of Reserpine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of reserpine in plant extracts.

Workflow:



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General workflow for HPLC quantification of Reserpine.

Methodology:

- Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 mm × 50 mm, 1.8 μm) is used[13].
- Mobile Phase: A common mobile phase is a gradient of water and acetonitrile[14]. For instance, 50% acetonitrile containing 0.01 mol/L 1,2-ethylenediamine can be effective[13].
- Standard Preparation: A stock solution of reserpine standard (e.g., 1.0 mg/mL) is prepared in a methanol:acetonitrile (1:1, v/v) mixture. This is then serially diluted to create calibration

standards at concentrations ranging from approximately 0.625 to 40.0 µg/mL[14][15].

- Sample Preparation: Dried and powdered plant material (e.g., 1 g) is extracted with a solvent mixture like methanol and chloroform (1:1) via reflux. The extract is then filtered and appropriately diluted in the mobile phase before injection[13].
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min[14].
 - Column Temperature: 25 °C[14].
 - Detection Wavelength: 268 nm[14].
 - Injection Volume: 20 µL[16].
- Validation: The method should be validated for linearity, precision, accuracy, and robustness according to established guidelines[14]. Accuracy can be assessed through recovery studies by spiking known concentrations of the reserpine standard into the sample matrix[14].

2. Cell Viability Assay (Resazurin-Based)

This protocol outlines a method to assess the cytotoxicity of reserpine on a cell line (e.g., SH-SY5Y) using a resazurin-based assay.

Methodology:

- Cell Culture: SH-SY5Y cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
- Treatment: A stock solution of reserpine is prepared in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve the desired final concentrations. The cells are treated with varying concentrations of reserpine for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) and a negative control (untreated cells) should be included.

- Resazurin Assay:
 - After the treatment period, the medium is removed, and cells are washed with PBS.
 - A solution of resazurin (e.g., AlamarBlue) is diluted in culture medium according to the manufacturer's instructions and added to each well.
 - The plate is incubated for 1-4 hours at 37°C, protected from light.
 - The fluorescence is measured using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
- Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the percentage of cell viability relative to the control group. An IC₅₀ value (the concentration of reserpine that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the reserpine concentration and fitting the data to a dose-response curve. Studies have shown that reserpine can induce apoptosis in SH-SY5Y cells in a dose- and time-dependent manner[17].

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